7-Methoxy-3-methylbenzothiophene 7-Methoxy-3-methylbenzothiophene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13889026
InChI: InChI=1S/C10H10OS/c1-7-6-12-10-8(7)4-3-5-9(10)11-2/h3-6H,1-2H3
SMILES:
Molecular Formula: C10H10OS
Molecular Weight: 178.25 g/mol

7-Methoxy-3-methylbenzothiophene

CAS No.:

Cat. No.: VC13889026

Molecular Formula: C10H10OS

Molecular Weight: 178.25 g/mol

* For research use only. Not for human or veterinary use.

7-Methoxy-3-methylbenzothiophene -

Specification

Molecular Formula C10H10OS
Molecular Weight 178.25 g/mol
IUPAC Name 7-methoxy-3-methyl-1-benzothiophene
Standard InChI InChI=1S/C10H10OS/c1-7-6-12-10-8(7)4-3-5-9(10)11-2/h3-6H,1-2H3
Standard InChI Key WWBSFLMTJJKFSU-UHFFFAOYSA-N
Canonical SMILES CC1=CSC2=C1C=CC=C2OC

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

7-Methoxy-3-methylbenzothiophene features a benzothiophene scaffold—a fused bicyclic system comprising a benzene ring condensed with a thiophene moiety. The methoxy (-OCH₃) and methyl (-CH₃) groups at positions 7 and 3, respectively, introduce electronic asymmetry, influencing reactivity and intermolecular interactions. The IUPAC name, 7-methoxy-3-methyl-1-benzothiophene, reflects this substitution pattern (Figure 1).

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₀OS
Molecular Weight178.25 g/mol
Boiling Point243.0 ± 9.0 °C (estimated)
Density1.1 ± 0.1 g/cm³
Canonical SMILESCC1=CSC2=C1C=CC=C2OC

The compound’s planar structure and sulfur atom contribute to its aromaticity, while the methoxy group enhances solubility in polar solvents compared to non-oxygenated analogs .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:

  • ¹H NMR: Methoxy protons resonate at δ 3.8–4.0 ppm, while the methyl group at C-3 appears as a singlet near δ 2.4 ppm. Aromatic protons exhibit splitting patterns consistent with the substitution pattern.

  • ¹³C NMR: The thiophene sulfur induces deshielding of adjacent carbons, with C-3 (methyl-bearing carbon) appearing at ~120 ppm .

Mass spectrometry (MS) data show a molecular ion peak at m/z 178.25, with fragmentation patterns indicating loss of the methoxy group (-31 Da) and subsequent cleavage of the thiophene ring.

Synthesis Pathways and Methodological Advances

Palladium-Catalyzed Carbonylation

Modern protocols employ transition metal catalysis for improved efficiency. A notable method involves PdI₂/KI-mediated oxidative carbonylation of 2-(methylthio)phenylacetylenes (Scheme 1) :

  • Substrate Preparation: Sonogashira coupling of 2-iodothioanisole with terminal alkynes yields 2-(methylthio)phenylacetylenes.

  • Cyclization: PdI₂ catalyzes intramolecular sulfur attack on the coordinated alkyne, forming a sulfonium intermediate.

  • Demethylation: Iodide ions cleave the methyl group, generating a thiolate intermediate.

  • Carbonylation: CO insertion followed by alcoholysis produces benzothiophene-3-carboxylates.

This method achieves yields up to 78% with excellent regioselectivity, demonstrating the adaptability of palladium chemistry in benzothiophene synthesis .

Pharmaceutical Applications and Biological Activity

Prostaglandin Receptor Modulation

Structural analogs of 7-Methoxy-3-methylbenzothiophene exhibit potent antagonism against prostaglandin E2 (PGE2) receptors EP2 and EP4. In vitro assays demonstrate IC₅₀ values <100 nM for EP4, making them candidates for cancer immunotherapy (Table 2) .

Table 2: Biological Activity of Selected Derivatives

DerivativeTarget ReceptorIC₅₀ (nM)Application
7-OMe-3-Me-BT-amideEP448Metastatic melanoma
7-OMe-3-Me-BT-esterEP2/EP492/65Colorectal cancer

Mechanistically, these compounds block PGE2-mediated immunosuppression in the tumor microenvironment, enhancing T-cell infiltration and activity .

Derivatives and Functionalization Strategies

Electrophilic Aromatic Substitution

The electron-rich thiophene ring undergoes regioselective halogenation (Br₂/FeCl₃) at the 5-position, providing handles for cross-coupling reactions. Subsequent Suzuki-Miyaura arylation yields biaryl systems with enhanced π-conjugation.

Oxidation Reactions

Controlled oxidation with mCPBA converts the thiophene sulfur to a sulfoxide, altering electronic properties while maintaining aromaticity. This modification improves water solubility by 3-fold, critical for drug formulation .

Transition Metal Complexation

The sulfur lone pairs enable coordination to Pd(II) and Pt(II) centers, forming complexes with luminescent properties. For example, [Pt(7-OMe-3-Me-BT)Cl₂] exhibits quantum yields of 0.42 in dichloromethane, suggesting applications in OLED materials .

Analytical and Industrial Considerations

Chromatographic Analysis

Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) elutes 7-Methoxy-3-methylbenzothiophene at 8.2 min with >95% purity. Detection at 254 nm leverages the compound’s strong UV absorption (ε = 12,400 L·mol⁻¹·cm⁻¹).

Scalability Challenges

Industrial production faces hurdles in methoxy group stability during high-temperature reactions. Continuous flow systems with residence times <2 minutes mitigate decomposition, achieving throughputs of 50 kg/month .

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